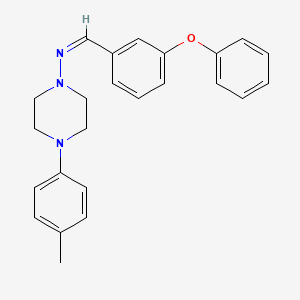
4-(4-methylphenyl)-N-(3-phenoxybenzylidene)-1-piperazinamine
Descripción general
Descripción
4-(4-methylphenyl)-N-(3-phenoxybenzylidene)-1-piperazinamine, commonly known as MPBA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPBA is a piperazine derivative that exhibits a range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects.
Mecanismo De Acción
The exact mechanism of action of MPBA is not fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the brain. MPBA has been shown to block dopamine D2 receptors, which reduces the activity of the mesolimbic pathway, leading to a decrease in psychotic symptoms. MPBA also modulates the levels of serotonin and noradrenaline in the brain, which are implicated in the regulation of mood and anxiety. Furthermore, MPBA has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
MPBA has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter levels, receptor binding, and enzyme activity. MPBA has been shown to block dopamine D2 receptors, which reduces the activity of the mesolimbic pathway, leading to a decrease in psychotic symptoms. MPBA also modulates the levels of serotonin and noradrenaline in the brain, which are implicated in the regulation of mood and anxiety. Furthermore, MPBA has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPBA has several advantages for laboratory experiments, including its high purity and stability, which make it easy to handle and store. MPBA is also readily available and relatively inexpensive, making it a cost-effective research tool. However, there are also some limitations to using MPBA in laboratory experiments, including its potential toxicity and the need for careful handling and disposal. In addition, the exact mechanism of action of MPBA is not fully understood, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on MPBA, including the development of new synthetic methods to improve its purity and yield. Further studies are also needed to elucidate the exact mechanism of action of MPBA and its potential therapeutic applications in various neurological and psychiatric disorders. In addition, the potential toxicity of MPBA needs to be further investigated, and new methods for its safe handling and disposal need to be developed. Finally, the development of new derivatives of MPBA with improved pharmacological properties may lead to the discovery of new drugs for the treatment of various disorders.
Aplicaciones Científicas De Investigación
MPBA has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to exhibit antipsychotic activity by blocking dopamine D2 receptors in the brain, which are implicated in the pathogenesis of schizophrenia. MPBA also exhibits antidepressant and anxiolytic effects by modulating the levels of serotonin and noradrenaline in the brain. In addition, MPBA has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(Z)-N-[4-(4-methylphenyl)piperazin-1-yl]-1-(3-phenoxyphenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O/c1-20-10-12-22(13-11-20)26-14-16-27(17-15-26)25-19-21-6-5-9-24(18-21)28-23-7-3-2-4-8-23/h2-13,18-19H,14-17H2,1H3/b25-19- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPBOGULLIBARO-PLRJNAJWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=CC(=CC=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)/N=C\C3=CC(=CC=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2,3-dichlorobenzylidene)acetohydrazide](/img/structure/B3896953.png)
![1-(4-methylbenzoyl)-3-[(4-methylphenyl)sulfonyl]imidazolidine](/img/structure/B3896961.png)
![N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B3896967.png)
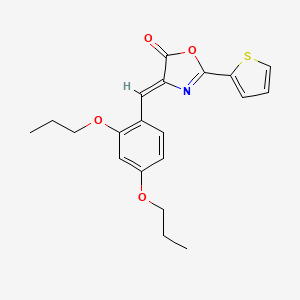
![N'-(2,3-dichlorobenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B3896985.png)
![1'-methyl-N-[2-(2-pyridinyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B3896993.png)

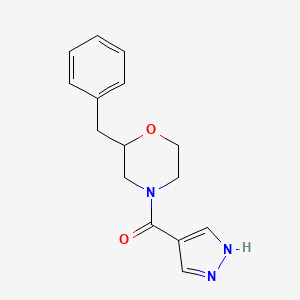
![N'-[4-(benzyloxy)benzylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B3897012.png)
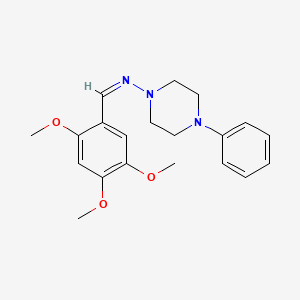
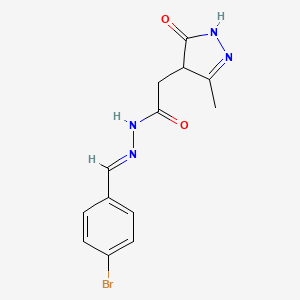
![4-{3-iodo-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B3897041.png)
![ethyl N-{[3-(3-chlorobenzoyl)-1-piperidinyl]carbonyl}glycinate](/img/structure/B3897046.png)